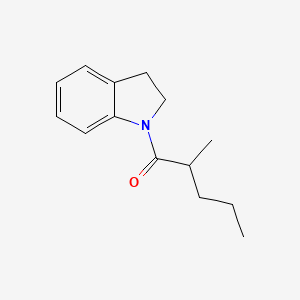

1-(2-methylpentanoyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAFRBJRXKWHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-methylpentanoyl)indoline CAS number and identifiers

[1][2][3][4]

This compound is an N-acylated derivative of indoline (2,3-dihydro-1H-indole).[1][2][3] It serves primarily as a stable precursor for the synthesis of 1-acylindoles via oxidative dehydrogenation.[1][2][3] Direct N-acylation of indoles is often chemically challenging due to the low nucleophilicity of the indole nitrogen and competing C3-acylation.[1][2][3] The "Indoline Strategy"—acylating the more nucleophilic indoline nitrogen first, then oxidizing the ring—is a standard, high-yield workaround in medicinal chemistry.[1][3]

Chemical Identifiers & Properties

| Property | Data / Descriptor |

| Chemical Name | This compound |

| Systematic Name | 1-(2-methylvaleryl)-2,3-dihydro-1H-indole |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| Core Structure | Indoline (dihydroindole) fused ring system |

| Substituent | 2-methylpentanoyl group at N1 position |

| SMILES | CCCC(C)C(=O)N1CCC2=CC=CC=C21 |

| InChI Key (Pred) | Not indexed; Derivative of Indoline (CAS 496-15-1) |

| Appearance (Pred) | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound follows a standard Schotten-Baumann type N-acylation protocol.[1][2][3] This method is preferred for its mild conditions and high selectivity for the secondary amine of the indoline ring.[1][2][3]

Protocol A: N-Acylation of Indoline

Objective: Selective formation of the amide bond at the N1 position.[1][2][3]

Reagents:

-

Indoline (Starting Material): 1.0 equiv (e.g., 10 mmol, ~1.19 g)[2][3]

-

2-Methylvaleryl Chloride (Acylating Agent): 1.1 equiv (11 mmol)[1][2]

-

Triethylamine (Et₃N) or Pyridine (Base): 1.5 equiv[2]

-

Dichloromethane (DCM) (Solvent): Anhydrous, 50 mL[2]

-

DMAP (Catalyst): 0.1 equiv (Optional, accelerates reaction)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Indoline (1.0 equiv) in anhydrous DCM .

-

Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add 2-Methylvaleryl chloride (1.1 equiv) over 15 minutes. Explanation: Slow addition prevents exotherms and minimizes side reactions.[1][2][3]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours . Monitor via TLC (Hexane:EtOAc 4:1).[2][3] The starting material spot (Indoline) should disappear.[2][3]

-

Quench & Workup:

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield This compound .

Protocol B: Oxidation to Indole (The "Indoline Strategy")[2]

If the end goal is the indole derivative, the indoline intermediate is oxidized.[1][2][3][4]

Reagents:

Method:

Part 3: Mechanism & Visualization

The following diagram illustrates the chemical pathway from Indoline to the N-acyl derivative and its subsequent oxidation.

Caption: Synthesis pathway showing N-acylation of indoline followed by optional oxidative aromatization.

Part 4: Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Indoline Core Protons:

-

C7-H (Aromatic): Doublet approx.[1][2][3] 8.2 ppm (significantly deshielded due to the N-acyl group).[1][2][3] Note: In free indoline, this is ~6.5-7.0 ppm.[1][2][3] The shift to >8.0 ppm confirms N-acylation.[1][2][3]

-

C2-H₂ / C3-H₂ (Aliphatic Ring): Two triplets/multiplets at ~3.1 ppm (C3) and ~4.0 ppm (C2).[1][2][3]

-

-

Acyl Chain (2-Methylpentanoyl):

Mass Spectrometry (LC-MS)

Part 5: Safety & Handling (E-E-A-T)

-

Indoline Derivatives: Generally act as mild irritants.[1][2][3] Indolines can be toxic if ingested; handle with gloves and eye protection.[1][2][3]

-

Acyl Chlorides: Highly corrosive and lachrymatory.[1][2][3] All transfers involving 2-methylvaleryl chloride must occur in a fume hood.[1][2][3]

-

Solvents: DCM is a volatile organic solvent and potential carcinogen; ensure adequate ventilation.[1][2][3]

References

-

PubChem. Indoline (Compound Summary).[1][2][3][6][7][8][9] National Library of Medicine.[1][2][3] Available at: [Link][2]

-

Beilstein Journal of Organic Chemistry. Chemoselective N-acylation of indoles using thioesters. 2022.[1][2][3][10][11] Available at: [Link][2]

-

Organic Syntheses. General methods for Acylation of Amines.[1][2][3] Available at: [Link][2]

Sources

- 1. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indoline - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - Indole, 1-(1-isobutoxyethyl)- (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]

- 7. 5-Fluoro-2-(4-methoxyphenyl)indoline | C15H14FNO | CID 3376497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(2-Furyl)indoline | C12H11NO | CID 20100016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-(p-Tolyl)indoline-6-carboxylate | C17H17NO2 | CID 177811370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

Novel Indoline Scaffolds: A Technical Guide for Medicinal Chemistry Research

Abstract: The indoline scaffold, a reduced form of indole, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of novel indoline scaffolds for researchers, scientists, and drug development professionals. It delves into modern synthetic strategies, diverse therapeutic applications, and critical structure-activity relationships (SAR). By synthesizing technical details with mechanistic insights, this document serves as a comprehensive resource for harnessing the full potential of indoline derivatives in the design of next-generation therapeutics. We will explore its role in anticancer, antimicrobial, and neuroprotective agents, supported by detailed protocols, data analysis, and workflow visualizations to bridge the gap between theoretical chemistry and practical application.[3][4]

The Indoline Core: A Privileged Scaffold in Drug Discovery

The indoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif found in numerous natural products and synthetic compounds with significant medicinal value.[4] Its non-planar, saturated heterocyclic ring distinguishes it from its aromatic counterpart, indole, providing a three-dimensional geometry that can be advantageous for specific and high-affinity interactions with biological targets. This structural feature, combined with its synthetic tractability, allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles.[5][6]

Indoline-based compounds have been successfully developed into drugs for various diseases, highlighting their therapeutic potential.[4][7] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it a versatile building block in drug design.[6] Consequently, indolines have been investigated for a multitude of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[3][5][8]

Modern Synthetic Strategies for Novel Indoline Scaffolds

The synthesis of functionalized indolines is a cornerstone of harnessing their therapeutic potential. While classical methods involving the reduction of indoles are still employed, modern medicinal chemistry relies on more sophisticated and efficient catalytic strategies that offer greater control over substitution patterns and stereochemistry.

Rationale for Synthetic Pathway Selection

The choice of a synthetic route is dictated by several factors:

-

Target Complexity: The desired substitution pattern on both the aromatic and heterocyclic rings.

-

Stereochemistry: The need for specific enantiomers or diastereomers, which is crucial for biological activity.

-

Functional Group Tolerance: The ability of the reaction to proceed without affecting other sensitive functional groups in the molecule.

-

Scalability and Efficiency: The potential for large-scale synthesis with high yields and minimal purification steps.

Modern catalytic methods, particularly those employing transition metals like palladium, are often preferred due to their high efficiency, mild reaction conditions, and broad functional group compatibility.[9][10]

Palladium-Catalyzed Intramolecular C-H Amination

A powerful strategy for constructing the indoline core is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds. This approach allows for the direct formation of the N-C bond on the aromatic ring, starting from readily available β-arylethylamine precursors.

-

Causality of Experimental Choice: The use of a palladium catalyst is critical as it facilitates the activation of the otherwise inert C-H bond. A directing group, such as picolinamide (PA), is often temporarily installed on the amine to position the catalyst in proximity to the target C-H bond, ensuring regioselectivity. An oxidant, like PhI(OAc)₂, is required to regenerate the active Pd(II) catalyst in the catalytic cycle.[9]

Experimental Protocol: Synthesis of a Substituted Indoline via Pd-Catalyzed C-H Amination

Objective: To synthesize a functionalized indoline from a picolinamide-protected β-arylethylamine.

Materials:

-

PA-protected β-arylethylamine substrate (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

PhI(OAc)₂ (1.2 equiv)

-

Anhydrous Toluene

-

Nitrogen atmosphere apparatus

Step-by-Step Methodology:

-

To a dry, nitrogen-flushed round-bottom flask, add the PA-protected β-arylethylamine substrate (1 mmol).

-

Add Pd(OAc)₂ (22.4 mg, 0.1 mmol) to the flask.

-

Dissolve the solids in anhydrous toluene (10 mL).

-

Add PhI(OAc)₂ (386 mg, 1.2 mmol) to the reaction mixture.

-

Seal the flask and heat the mixture at 80 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude residue is then purified by silica gel chromatography to yield the indoline product.[11]

-

The picolinamide directing group can be subsequently removed under standard hydrolytic conditions.

Diverse Biological Activities and Therapeutic Targets

The structural versatility of the indoline scaffold has led to the discovery of compounds with a wide array of biological activities.[8][12]

Anticancer Activity

Indoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms.[3][13]

-

Kinase Inhibition: Many indoline-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[14]

-

Tubulin Polymerization Inhibition: Some indoline scaffolds interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[13]

-

PD-L1 Inhibition: Recently, novel indoline derivatives have been identified as potent small molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint, offering a promising alternative to monoclonal antibody therapies.[15]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indoline scaffolds have been explored for their potential in this area.[1][2] They have demonstrated activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Some indoline compounds also act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[1]

Visualization: Drug Discovery Workflow for Bioactive Indolines

The following diagram illustrates a typical workflow for the discovery and optimization of bioactive indoline scaffolds.

Caption: A generalized workflow for the discovery of bioactive indoline compounds.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of an indoline derivative and its biological activity is crucial for rational drug design. SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For instance, in a series of tricyclic indoline resistance-modifying agents, SAR studies revealed that the presence of a halogen (bromine or chlorine) at the R₂ position of the indoline ring is essential for activity.[16] Replacing the bromine with a methyl or methoxy group led to a significant loss of activity.[16] Further modifications, such as adding a second halogen at the R₄ position, were found to modulate the activity and toxicity profile.[16]

Data Presentation: SAR of Indoline-Based Resistance-Modifying Agents

| Compound | R₂ Substitution | R₄ Substitution | Relative RMA Activity |

| 1 | Br | H | +++ |

| 6a | Cl | H | ++ |

| 6b | CH₃ | H | - |

| 6c | OCH₃ | H | - |

| 6j | Cl | F | + |

| 6k | Cl | Cl | ++ |

| 6l | Br | F | +++ |

Data synthesized from reference[16]. Activity is represented qualitatively: (+++) High, (++) Moderate, (+) Low, (-) Inactive.

This systematic modification and testing allow researchers to build a comprehensive understanding of the pharmacophore, identifying which parts of the molecule are essential for its biological function.

Future Perspectives and Challenges

The indoline scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Asymmetric Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral indolines, as stereochemistry often plays a critical role in biological activity.[17]

-

Novel Targets: Exploring the potential of indoline derivatives against new and challenging biological targets.

-

Hybrid Molecules: Designing hybrid molecules that combine the indoline scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.

Despite the promise, challenges remain. These include optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of indoline-based compounds and overcoming potential off-target effects.

Conclusion

The indoline scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its rich chemical diversity and broad range of biological activities have solidified its importance in the development of novel therapeutics.[5][18] Through the application of modern synthetic methodologies, rigorous biological evaluation, and insightful structure-activity relationship studies, the full potential of indoline derivatives can be unlocked. This guide has provided a comprehensive overview of the key aspects of indoline chemistry and biology, offering a solid foundation for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

-

Hasan, M. L., et al. (2021). A review on indole derivatives as a potential anticancer lead acting via kinase inhibition, apoptosis, DNA intercalation, and disruption of cell signaling pathways. MDPI. Available at: [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. Available at: [Link]

-

Patel, R. V., et al. (2015). Synthesis and biological activities of some indoline derivatives. ResearchGate. Available at: [Link]

-

Kim, D., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

-

Siddiqui, N., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

-

Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science. Available at: [Link]

-

Drăgoi, C. M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

Zlatic, C. O., et al. (2019). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega. Available at: [Link]

-

Janiszewska, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Available at: [Link]

-

Various Authors. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Available at: [Link]

-

Sia, C., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

-

de Sá, A. L., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

-

Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Lee, J., et al. (2015). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]

-

Karns, A. S., et al. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. ChemCatChem. Available at: [Link]

-

Butt, N. A., & Taşkin, B. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today. Available at: [Link]

-

de Sá, A. L., et al. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. ResearchGate. Available at: [Link]

-

Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Available at: [Link]

-

Liu, J., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Special Issue: Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. Available at: [Link]

-

Bou-Salah, L., et al. (2020). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Semantic Scholar. Available at: [Link]

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

-

Singh, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

Sources

- 1. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-(2-methylpentanoyl)indoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-methylpentanoyl)indoline. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and detailed experimental protocols for empirical determination.

Executive Summary: The Importance of a Solubility Profile

In pharmaceutical sciences, the solubility of a compound is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability.[1] An unfavorable solubility profile can be a significant impediment to drug development. For a molecule like this compound, understanding its interaction with organic solvents is paramount for developing viable purification strategies, creating stable formulations, and ensuring predictable behavior in non-aqueous environments. This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this specific N-acylindoline derivative.

Physicochemical Characterization of this compound

To predict the solubility of this compound, we must first dissect its molecular structure and inherent chemical properties.

Molecular Structure:

-

Indoline Core: A bicyclic aromatic amine, which is generally considered to have low polarity.

-

Amide Linkage: The carbonyl group (C=O) bonded to a nitrogen atom introduces polarity and the capacity for hydrogen bonding.[2]

-

2-methylpentanoyl side chain: A nonpolar alkyl group that contributes to the lipophilicity of the molecule.

The overall polarity of this compound is a balance between its polar amide group and its nonpolar indoline and alkyl components.[3] This balance suggests that the molecule will exhibit intermediate polarity.

Key Physicochemical Properties (Predicted):

| Property | Predicted Value/Characteristic | Rationale |

| Molar Mass | 231.34 g/mol | Calculated from the molecular formula C15H21NO. |

| Polarity | Moderately polar | The presence of the amide group provides polarity, but the large hydrocarbon portions (indoline and pentanoyl chain) reduce the overall polarity. Amides are generally considered to have low water solubility.[4] |

| Hydrogen Bonding | Hydrogen bond acceptor | The carbonyl oxygen and the nitrogen of the amide can act as hydrogen bond acceptors. There are no hydrogen bond donors on the amide group itself (it's a tertiary amide). |

| Lipophilicity (logP) | Moderately high | The significant hydrocarbon content suggests a preference for nonpolar environments. |

Theoretical Framework for Solubility Prediction

The "Like Dissolves Like" Principle

The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[3] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] For this compound, its moderate polarity suggests it will be most soluble in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[5][6] HSP decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. To predict the solubility of this compound, one would need to determine its HSP values (either through estimation methods or experimental determination) and compare them to the known HSP values of various organic solvents.[7]

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[8][9] It can be a valuable tool for screening potential solvents and gaining a deeper understanding of the molecular interactions driving dissolution.[10][11]

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, the following solubility profile is predicted. It is crucial to note that these are educated predictions and must be confirmed by empirical testing.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar side chain will have some affinity for these solvents, but the polar amide group will limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can accept hydrogen bonds, making them well-suited to solvate both the polar and nonpolar regions of the molecule.[3] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of these solvents to donate hydrogen bonds may not be as critical for this tertiary amide. Their polarity should allow for good solvation. |

| Highly Polar | Water | Very Low | The large nonpolar regions of the molecule will likely make it poorly soluble in water. |

| Other | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are highly polar aprotic solvents that are often considered "universal" organic solvents and are likely to dissolve the compound well.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Equilibrium Solubility Determination by HPLC

This protocol utilizes the reliable shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.[12]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means that undissolved solid should be visible after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[12] Equilibrium is reached when the concentration of the solute in the solution does not change over time.[13]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.[12]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[14] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards more dissolution.[14] However, the extent of this effect varies and should be determined experimentally.

Solvent Polarity

As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive understanding of the solubility profile.

Presence of Co-solvents

In complex formulations, the use of co-solvents can significantly alter the solubility of a compound. The addition of a co-solvent can modify the overall polarity of the solvent system, potentially increasing the solubility of a sparingly soluble compound.

Conclusion and Recommendations

While specific experimental data for the solubility of this compound is not publicly available, a thorough analysis of its molecular structure allows for a robust prediction of its solubility profile. It is anticipated that this compound will exhibit the highest solubility in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

It is strongly recommended that the predicted solubility profile be confirmed through empirical testing using the detailed HPLC-based protocol provided in this guide. A comprehensive understanding of the solubility of this compound is a critical step in its successful development and application in any scientific or industrial context.

References

- Crystal Growth & Design. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.

- Knowledge UChicago. (2021).

- Chemistry Steps. Solubility of Organic Compounds.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Adscientis. Hansen Solubility Parameters (HSP).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- SCM. COSMO-RS: predict solubilities & fluid thermodynamics.

- World Health Organization. (2018).

- Hansen Solubility Parameters. Hansen Solubility Parameters.

- NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.

- Principles of Drug Action 1, Spring 2005, Amides.

- PMC.

- Zenodo. Prediction of Solubility with COSMO-RS.

- Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. scm.com [scm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cetjournal.it [cetjournal.it]

- 12. pharmaguru.co [pharmaguru.co]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Literature Review of 2-Methylpentanoyl Indoline Analogs: An In-depth Technical Guide

Therefore, this guide will instead provide a comprehensive framework for the prospective design, synthesis, and evaluation of 2-methylpentanoyl indoline analogs, drawing upon established principles from the broader field of indoline and N-acyl indole chemistry. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this novel chemical space. We will extrapolate from known methodologies and biological activities of structurally related compounds to propose a rational approach to the study of 2-methylpentanoyl indoline analogs.

Part 1: The Indoline Scaffold and the Rationale for N-Acylation

The indoline ring system, a saturated analog of indole, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure and ability to be readily functionalized at various positions have made it a cornerstone in the development of a wide range of therapeutic agents. Indoline-containing compounds have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and neurological effects.

N-acylation of the indoline nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of the core scaffold. The introduction of an acyl group, such as the 2-methylpentanoyl moiety, can significantly impact:

-

Lipophilicity: Influencing membrane permeability and oral bioavailability.

-

Metabolic Stability: The nature of the acyl group can affect the rate and pathway of metabolic degradation.

-

Target Binding: The acyl chain can establish additional hydrophobic or van der Waals interactions within a target's binding pocket, potentially enhancing potency and selectivity.

-

Conformational Rigidity: The steric bulk of the acyl group can influence the preferred conformation of the indoline ring, which can be critical for receptor recognition.

The 2-methylpentanoyl group, with its branched alkyl chain, offers a unique combination of lipophilicity and steric hindrance that could be exploited in drug design to probe specific binding pockets and enhance metabolic stability.

Part 2: Synthetic Strategies for 2-Methylpentanoyl Indoline Analogs

The synthesis of 2-methylpentanoyl indoline analogs can be approached in a straightforward manner by coupling a substituted indoline core with 2-methylpentanoyl chloride or a related activated carboxylic acid derivative.

Synthesis of the Indoline Core

A variety of methods exist for the synthesis of substituted indolines. A common and efficient method involves the reductive cyclization of a substituted 2-nitrostyrene derivative. For instance, the synthesis of 2-methylindoline can be achieved through the hydrogenation of 2-chloro-β-methyl nitrostyrene using a Raney nickel catalyst.

Experimental Protocol: Synthesis of 2-Methylindoline

-

To a reaction vessel, add 2-chloro-β-methylnitrostyrene (1 mol), Raney nickel catalyst (30 g), cuprous chloride (0.15 mol), potassium carbonate (0.5 mol), and water (600 g).

-

Pressurize the vessel with hydrogen gas to 40 kg.

-

Heat the reaction mixture to 110 °C and maintain for 6 hours.

-

After the reaction is complete, cool the mixture and add 400 ml of toluene.

-

Stir for 30 minutes, then filter to recover the catalyst.

-

Perform reduced pressure distillation on the filtrate and collect the fractions at 85-89 °C/5 mmHg to obtain the 2-methylindoline product.

This protocol can be adapted for the synthesis of various substituted indolines by using appropriately substituted starting materials.

N-Acylation of the Indoline Core

The final step in the synthesis of 2-methylpentanoyl indoline analogs is the acylation of the indoline nitrogen. This is typically achieved by reacting the indoline with 2-methylpentanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: N-Acylation of Indoline

-

Dissolve the substituted indoline (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2-methylpentanoyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methylpentanoyl)indoline analog.

Diagram: General Synthetic Workflow for 2-Methylpentanoyl Indoline Analogs

Caption: A generalized workflow for the synthesis of 2-methylpentanoyl indoline analogs.

Part 3: Prospective Biological Evaluation

Given the broad range of biological activities reported for indoline derivatives, 2-methylpentanoyl indoline analogs could be screened against a variety of targets. Based on existing literature for structurally related compounds, promising areas for investigation include:

-

Oncology: As inhibitors of protein kinases such as VEGFR.

-

Neurology: As modulators of cannabinoid receptors or other CNS targets.

-

Inflammation: As inhibitors of enzymes involved in inflammatory pathways, such as 5-LOX and sEH.

-

Infectious Diseases: For antibacterial and antifungal activity.

In Vitro Assay Protocols

Example Protocol: Kinase Inhibition Assay (e.g., VEGFR2)

-

Prepare a series of dilutions of the test compounds (2-methylpentanoyl indoline analogs).

-

In a 96-well plate, add the recombinant VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Add the test compounds to the wells and incubate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay.

-

Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Example Protocol: Cannabinoid Receptor Binding Assay

-

Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).

-

In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and a series of dilutions of the test compounds.

-

Incubate the plate at 30 °C for 90 minutes.

-

Filter the contents of the wells and wash to remove unbound radioligand.

-

Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Calculate the Ki value for each compound, which represents its binding affinity for the receptor.

Data Presentation: Hypothetical Screening Results

The results of in vitro screening can be summarized in a table to facilitate comparison and structure-activity relationship analysis.

| Compound ID | R1 | R2 | VEGFR2 IC50 (µM) | CB1 Ki (µM) |

| MP-I-01 | H | H | >50 | 15.2 |

| MP-I-02 | 5-F | H | 25.6 | 8.7 |

| MP-I-03 | 5-Cl | H | 12.3 | 5.1 |

| MP-I-04 | H | 2-CH3 | >50 | 22.5 |

| MP-I-05 | 5-Cl | 2-CH3 | 8.9 | 3.4 |

This table presents hypothetical data for illustrative purposes only.

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the 2-methylpentanoyl indoline scaffold and correlation of these changes with biological activity will be crucial for understanding the structure-activity relationship (SAR). Key areas for modification include:

-

Substituents on the Indoline Ring: Introducing electron-withdrawing or electron-donating groups at various positions (e.g., 4, 5, 6, and 7) can probe electronic and steric requirements for target binding.

-

Substitution at the 2-Position of the Indoline Ring: As seen with the 2-methylindoline core, substitution at this position can influence activity.

-

Modifications of the 2-Methylpentanoyl Group: Altering the alkyl chain length, branching, or introducing cyclic moieties can provide insights into the optimal hydrophobic interactions.

Diagram: Hypothetical Signaling Pathway Modulation

Caption: A potential mechanism of action for a 2-methylpentanoyl indoline analog as a VEGFR2 inhibitor.

Conclusion and Future Directions

While the specific class of 2-methylpentanoyl indoline analogs remains to be explored in the scientific literature, this guide provides a comprehensive roadmap for their rational design, synthesis, and biological evaluation. By leveraging the extensive knowledge base of indoline chemistry and pharmacology, researchers can systematically investigate this novel chemical space. Future studies should focus on synthesizing a diverse library of these analogs and screening them against a panel of relevant biological targets. The identification of active compounds will pave the way for detailed structure-activity relationship studies, mechanism of action elucidation, and ultimately, the potential development of novel therapeutic agents.

References

- CN108329248B - Preparation method of 2-methylindoline - Google P

-

Synthesis and biological activities of some indoline derivatives - ResearchGate. [Link]

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Methylpentanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Indolines

Indoline, a heterocyclic aromatic compound, serves as a foundational scaffold in a multitude of biologically active molecules and pharmaceuticals.[1][2] The functionalization of the indoline nitrogen through acylation is a pivotal synthetic transformation, yielding N-acylindolines that are key intermediates in the development of novel therapeutic agents. These derivatives have shown promise in a range of applications, from potent α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia to potential PD-L1 inhibitors in cancer immunotherapy.[3][4] This document provides a comprehensive guide to the synthesis of a specific N-acylindoline, 1-(2-methylpentanoyl)indoline, from indoline and 2-methylpentanoyl chloride, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from indoline and 2-methylpentanoyl chloride is a classic example of nucleophilic acyl substitution, specifically an N-acylation. This transformation is most effectively carried out under Schotten-Baumann conditions.[5][6]

The reaction proceeds via the following mechanistic steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the indoline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-methylpentanoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, deprotonates the positively charged nitrogen atom in the tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group.

-

Product Formation and Acid Neutralization: The final product, this compound, is formed. The base plays a crucial dual role in this reaction: it not only facilitates the deprotonation of the intermediate but also neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting indoline and driving the reaction to completion.[6]

Caption: Mechanism of Schotten-Baumann N-acylation of indoline.

Experimental Protocol

This protocol details the synthesis of this compound using a standard Schotten-Baumann approach.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |

| Indoline | C₈H₉N | 119.16 | >98% | e.g., Sigma-Aldrich | Corrosive, handle with care. |

| 2-Methylpentanoyl chloride | C₆H₁₁ClO | 134.60 | >98% | e.g., Sigma-Aldrich | Corrosive, reacts with water. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | e.g., Fisher Scientific | Solvent |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2 M Aqueous Solution | - | Base |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | - | For work-up |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | - | For work-up |

| Brine | NaCl | 58.44 | Saturated Aqueous Solution | - | For work-up |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | e.g., VWR | Drying agent |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography |

| Hexanes | C₆H₁₄ | - | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 g, 8.39 mmol) and dissolve it in dichloromethane (30 mL).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add 2 M aqueous sodium hydroxide (15 mL).

-

Addition of Acid Chloride: Slowly add 2-methylpentanoyl chloride (1.24 g, 9.23 mmol, 1.1 equivalents) dropwise to the biphasic mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure this compound.

Results and Discussion

The successful synthesis of this compound should yield a pale yellow oil or a low-melting solid. The purity of the final product can be assessed by TLC and confirmed by spectroscopic methods.

Expected Product Characterization

The following are predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar N-acylated indolines.

| Spectroscopic Method | Predicted Key Signals/Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (d, 1H, Ar-H), 7.0-7.3 (m, 3H, Ar-H), 4.1-4.3 (t, 2H, -N-CH₂-), 3.0-3.2 (t, 2H, -CH₂-Ar), 2.5-2.7 (m, 1H, -CH(CH₃)-), 1.4-1.8 (m, 4H, -CH₂-CH₂-), 0.9-1.1 (m, 6H, -CH₃ x 2). Note: The aromatic proton ortho to the nitrogen will be deshielded due to the amide carbonyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~143 (Ar-C), ~132 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~49 (-N-CH₂-), ~39 (-CH(CH₃)-), ~29 (-CH₂-), ~28 (-CH₂-Ar), ~23 (-CH₂-), ~19 (-CH₃), ~14 (-CH₃). |

| FT-IR (neat) | ν (cm⁻¹): ~2960-2850 (C-H stretching of alkyl groups), ~1660 (strong, C=O amide I stretch), ~1600, ~1480 (C=C aromatic stretching), ~1400-1300 (C-N stretching). The absence of an N-H stretch around 3300-3400 cm⁻¹ confirms N-acylation. |

| Mass Spectrometry (EI) | m/z: Predicted molecular ion peak [M]⁺ at 217. Expected fragmentation patterns would include the loss of the alkyl side chain and cleavage at the amide bond. |

Safety and Handling

-

Indoline: Corrosive and harmful if swallowed. Causes skin and eye irritation.

-

2-Methylpentanoyl chloride: Corrosive and reacts violently with water to produce HCl gas. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Schotten-Baumann acylation of indoline with 2-methylpentanoyl chloride provides a reliable and efficient method for the synthesis of this compound. This protocol, coupled with the provided mechanistic insights and characterization data, offers a comprehensive guide for researchers engaged in the synthesis of novel indoline-based compounds for pharmaceutical and other applications. Careful execution of the experimental procedure and adherence to safety precautions are paramount for a successful and safe synthesis.

References

- Google Patents. Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. WO2018206878A1, published October 18, 2018.

-

Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 134-140. [Link]

-

National Nuclear Energy Agency. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemistry Education Resources.[Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction.[Link]

-

The Journal of Organic Chemistry. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(21), 15286-15298. [Link]

-

ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.[Link]

-

PubMed. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3866-3883. [Link]

-

Caribbean Journal of Sciences and Technology. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology, 1, 203-207. [Link]

-

NIST WebBook. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-.[Link]

-

The Royal Society of Chemistry. (2022). Supporting information: Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Link]

-

NIST WebBook. Indole.[Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.[Link]

-

PubMed. (1991). Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. Journal of Medicinal Chemistry, 34(1), 415-421. [Link]

-

ResearchGate. (2014). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. Journal of Scientific Research, 6(2), 303-317. [Link]

-

MassBank. Indoline.[Link]

-

The Royal Society of Chemistry. (2016). Supporting information. [Link]

-

PubChem. 5-(2-Furyl)indoline.[Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane.[Link]

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248. [Link]

-

ChemSynthesis. 2-methyl-2-(2-methyl-1-propenyl)-1-indolinecarbaldehyde.[Link]

-

Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 633-655. [Link]

-

ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.[Link]

-

PubMed Central. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. The Journal of organic chemistry, 75(23), 8010–8023. [Link]

-

CAS Common Chemistry. 1-Amino-2-methylindoline.[Link]

- Google Patents. Novel process for the synthesis of indoline derivatives. WO2012131710A2, published October 4, 2012.

-

ScienceDirect. (2024). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 98, 117562. [Link]

Sources

- 1. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]

- 6. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

Application Note: A Robust Protocol for the N-Acylation of Indoline with 2-Methylpentanoyl Chloride

Introduction: The Significance of N-Acylated Indolines

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. N-acylation, the process of introducing an acyl group onto the nitrogen atom of the indoline ring, is a fundamental transformation that allows for the systematic exploration of structure-activity relationships (SAR). This modification can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. N-acylated indolines are integral to compounds targeting a wide array of diseases.[1]

This application note provides a comprehensive, field-proven protocol for the N-acylation of indoline with 2-methylpentanoyl chloride. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding synthesis of 1-(2-methylpentanoyl)indoline.

Reaction Principle: Schotten-Baumann Acylation

The synthesis of amides from amines and acyl chlorides is a classic example of nucleophilic acyl substitution.[2] The protocol described here is conducted under Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the acidic byproduct.[3][4][5]

Mechanism and Rationale:

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanoyl chloride. Acyl chlorides are highly reactive acylating agents, making them ideal for this transformation.[6][7]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most favorable leaving group.

-

Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.[8] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is added as an acid scavenger. It reacts with the HCl to form a salt (e.g., triethylammonium chloride), driving the reaction to completion.[2][5]

The overall chemical transformation is depicted below:

Sources

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Preparation of Chiral 1-(2-Methylpentanoyl)indoline Derivatives

Introduction: The Significance of Chiral Indoline Scaffolds in Modern Drug Discovery

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets. The introduction of chirality, particularly at a substituent on the indoline nitrogen, further enhances the potential for stereospecific interactions with enzymes and receptors, a critical aspect in the development of potent and selective therapeutic agents.[3]

This guide provides a comprehensive overview of the synthetic and analytical methodologies for preparing enantiomerically enriched 1-(2-methylpentanoyl)indoline derivatives. These compounds, as chiral amides, are of significant interest in drug discovery programs due to their potential to exhibit unique pharmacological profiles.[4] The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable framework for accessing these valuable chiral building blocks.

Synthetic Strategy: A Two-Step Approach to Chiral N-Acylindolines

The preparation of chiral this compound derivatives is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial preparation of the chiral acylating agent, (S)- or (R)-2-methylpentanoyl chloride, followed by the acylation of indoline. This approach allows for precise control over the stereochemistry of the final product.

Part 1: Preparation of Chiral 2-Methylpentanoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[5][6]

Causality Behind Experimental Choices:

-

Thionyl Chloride as the Reagent: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride in many applications because the byproducts are easily removed, simplifying the purification of the resulting acyl chloride.[5]

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as acyl chlorides are highly reactive towards water, hydrolyzing back to the corresponding carboxylic acid.

-

Removal of Excess Reagent: Excess thionyl chloride is removed by distillation or evaporation under reduced pressure to prevent interference in the subsequent acylation step.

Experimental Protocol 1: Synthesis of (S)-2-Methylpentanoyl Chloride

Materials:

-

(S)-2-Methylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add (S)-2-methylpentanoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by rotary evaporation. To ensure complete removal, anhydrous toluene can be added and co-evaporated.

-

The resulting crude (S)-2-methylpentanoyl chloride is a colorless to pale yellow liquid and is typically used in the next step without further purification.

Part 2: Acylation of Indoline

The N-acylation of indoline with the freshly prepared chiral acyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrogen chloride generated during the reaction.[7]

Causality Behind Experimental Choices:

-

Use of a Base: The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the indoline starting material, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.[7]

-

Reaction Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize potential side reactions.

-

Anhydrous Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the acyl chloride.

Experimental Protocol 2: Synthesis of (S)-1-(2-Methylpentanoyl)indoline

Materials:

-

Indoline

-

Freshly prepared (S)-2-methylpentanoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve indoline (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (S)-2-methylpentanoyl chloride (1.1 eq) in anhydrous DCM to the cooled indoline solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure (S)-1-(2-methylpentanoyl)indoline.

Workflow Diagrams

Caption: Overall synthetic workflow for the preparation of (S)-1-(2-methylpentanoyl)indoline.

Characterization and Data Presentation

The synthesized chiral this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected analytical data for the target compound.

| Analytical Technique | Expected Data for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-7.2 (m, 4H, Ar-H), ~4.1 (t, 2H, N-CH₂), ~3.1 (t, 2H, Ar-CH₂), ~2.8-2.6 (m, 1H, CH-CH₃), ~1.8-1.4 (m, 4H, CH₂-CH₂), ~1.2 (d, 3H, CH-CH₃), ~0.9 (t, 3H, CH₂-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (C=O), ~143 (Ar-C), ~132 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~48 (N-CH₂), ~40 (CH-CH₃), ~29 (Ar-CH₂), ~28 (CH₂), ~20 (CH₂), ~17 (CH-CH₃), ~14 (CH₂-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 217 (M⁺), 144, 130, 118, 99 |

| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., Chiralpak series) with a mobile phase typically consisting of a mixture of alkanes and alcohols.[8] |

Note: The NMR chemical shifts are estimates based on data for structurally related N-acylated indolines and may vary slightly.[9][10] The mass spectrum fragmentation pattern is predicted based on common cleavage pathways for amides, including alpha-cleavage and McLafferty rearrangement.[11]

Chiral Analysis and Purification

The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of enantiomers.[12][13]

Principle of Chiral HPLC:

Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and, consequently, their separation.[13]

Protocol 3: Chiral HPLC Analysis

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).

Method Development Strategy:

-

Column Screening: Screen a variety of chiral stationary phases to identify the one that provides the best separation. Polysaccharide-based CSPs are often a good starting point for N-acyl compounds.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.

Illustrative Protocol (to be optimized for the specific compound):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

Caption: Logical diagram of the chiral separation process using HPLC.

Conclusion

The methodologies presented in this application note provide a robust framework for the synthesis and analysis of chiral this compound derivatives. The successful preparation and characterization of these enantiomerically enriched compounds will enable further exploration of their potential in various areas of drug discovery and development. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for researchers working with related chiral scaffolds.

References

-

Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia, 66(1), 23-28.

-

Preparation of Acyl Chlorides With Thionyl Chloride. (n.d.). Scribd. Retrieved from [Link]

- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv

- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). Molbank, 2024(3), M1857.

-

13C NMR spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (2019). Journal of Medicinal Chemistry, 62(17), 7966-7980.

-

Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

- Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (2014). Journal of Scientific Research, 6(2), 303-317.

-

What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. (2018). ResearchGate. Retrieved from [Link]

- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(11), 1076-1084.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

-

Nitrogen Rule | Mass Spectrometry | Organic Spectroscopy. (2023, July 16). YouTube. Retrieved from [Link]

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry, 59(12), 1165-1175.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2003). Journal of Mass Spectrometry, 38(8), 841-855.

-

Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0258779). (n.d.). NP-MRD. Retrieved from [Link]

- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chembiochem.

- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2014). Journal of Fluorine Chemistry, 168, 185-192.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indoline synthesis [organic-chemistry.org]

- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole [webbook.nist.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]